Cas no 726-23-8 (Benzenamine, 4-methoxy-N-(1-methylheptyl)-)

Benzenamine, 4-methoxy-N-(1-methylheptyl)- structure
726-23-8 structure
Product name:Benzenamine, 4-methoxy-N-(1-methylheptyl)-
CAS No:726-23-8
MF:C15H25NO
MW:235.3651
CID:543633
PubChem ID:11770440

Benzenamine, 4-methoxy-N-(1-methylheptyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-methoxy-N-(1-methylheptyl)-
    • 4-methoxy-N-octan-2-ylaniline
    • DTXSID80472221
    • 726-23-8
    • N-s-octyl-p-anisidine
    • Inchi: InChI=1S/C15H25NO/c1-4-5-6-7-8-13(2)16-14-9-11-15(17-3)12-10-14/h9-13,16H,4-8H2,1-3H3
    • InChI Key: UTLSYIVGBGPJOP-UHFFFAOYSA-N
    • SMILES: CCCCCCC(C)NC1=CC=C(C=C1)OC

Computed Properties

  • Exact Mass: 235.19375
  • Monoisotopic Mass: 235.193614421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 5.2

Experimental Properties

  • PSA: 21.26

Benzenamine, 4-methoxy-N-(1-methylheptyl)- Related Literature

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